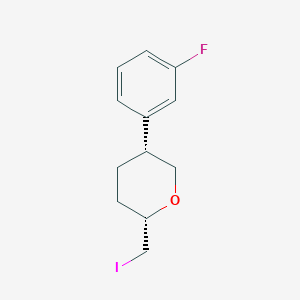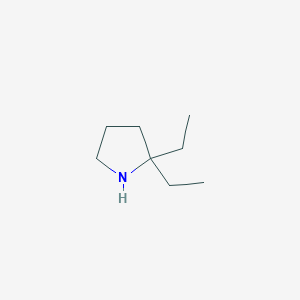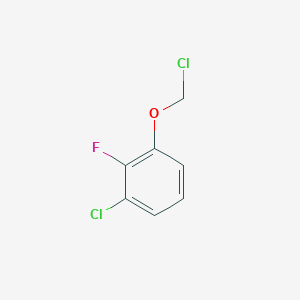
1-Chloro-3-(chloromethoxy)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Chloro-3-(chloromethoxy)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution process .
Industrial production methods often involve the use of phase-transfer catalysts to enhance the reaction rate and yield. For example, the reaction of 1,3-bromochloropropane with sodium methylate in the presence of a phase-transfer catalyst can yield this compound .
Analyse Des Réactions Chimiques
1-Chloro-3-(chloromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Addition Reactions: The fluorine atom can participate in addition reactions, especially with electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield phenolic derivatives .
Applications De Recherche Scientifique
1-Chloro-3-(chloromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(chloromethoxy)-2-fluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine enhances its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include nucleophilic aromatic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(chloromethoxy)-2-fluorobenzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a methoxy group instead of a chloromethoxy group, which affects its reactivity and applications.
1-Chloro-3-(chloromethoxy)propane: This compound lacks the fluorine atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in the synthesis of complex organic molecules and the study of biochemical interactions.
Propriétés
Formule moléculaire |
C7H5Cl2FO |
|---|---|
Poids moléculaire |
195.01 g/mol |
Nom IUPAC |
1-chloro-3-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2 |
Clé InChI |
ZNOHHCJGDITWCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
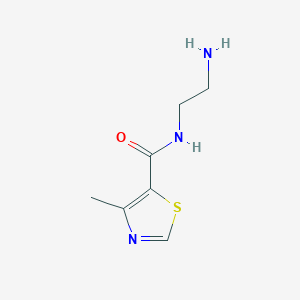
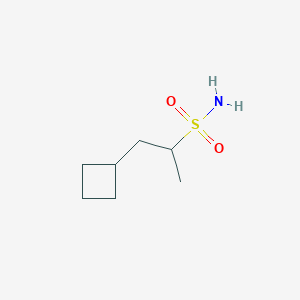
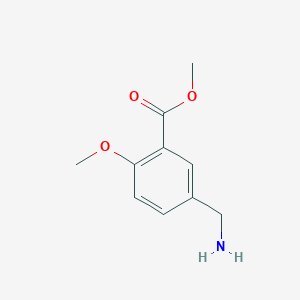
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
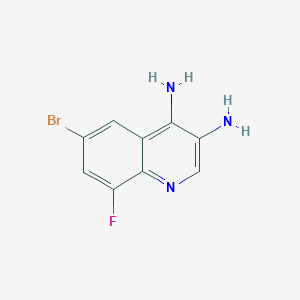
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)
